molecular formula C22H30N2 B12722934 Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone CAS No. 72010-26-5

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone

Cat. No.: B12722934
CAS No.: 72010-26-5
M. Wt: 322.5 g/mol
InChI Key: TVVVXBDADDEUML-HKOYGPOVSA-N
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Description

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone derivative characterized by a benzaldehyde core substituted with a pentyl group at the 4-position. The hydrazone moiety is formed by condensation with a (4-propylphenyl)methylene group.

Properties

CAS No.

72010-26-5

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine

InChI

InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+

InChI Key

TVVVXBDADDEUML-HKOYGPOVSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC

Origin of Product

United States

Preparation Methods

Reaction Scheme Summary

$$
\text{4-pentylbenzaldehyde} + \text{4-propylphenylhydrazine} \xrightarrow[\text{acid catalyst}]{\text{solvent, reflux}} \text{this compound} + H_2O
$$

This method is consistent with the general hydrazone synthesis pathway described in the literature.

Detailed Experimental Conditions and Yields

Based on analogous hydrazone syntheses reported in peer-reviewed studies, the following conditions are typical and effective:

Parameter Typical Condition Notes
Solvent Methanol or ethanol Polar protic solvents facilitate reaction
Catalyst Acetic acid (catalytic amount) Protonates carbonyl for nucleophilic attack
Temperature Reflux (60–80 °C) Ensures complete reaction
Reaction Time 4–6 hours Monitored by TLC for completion
Molar Ratio 1:1 aldehyde to hydrazine Stoichiometric balance for optimal yield
Work-up Neutralization with sodium bicarbonate, filtration, recrystallization Purification step
Yield Typically 85–95% High yield reported for similar hydrazones

For example, condensation of benzaldehyde derivatives with phenylhydrazines under these conditions yields hydrazones with excellent purity and yield.

Characterization and Purification

Alternative and Advanced Preparation Methods

Formylation of Hydrazones

After initial hydrazone formation, further functionalization such as formylation can be performed using the Vilsmeier-Haack reagent (DMF and POCl₃). This introduces formyl groups at nitrogen or carbon atoms of the hydrazone, potentially modifying biological activity or chemical properties.

  • Procedure: Hydrazone is reacted with Vilsmeier-Haack reagent at 0 °C, then stirred at 60–65 °C for 4 hours.
  • Outcome: Formation of N-formyl or C-formyl hydrazone derivatives.
  • Yield: Moderate (20–45%) depending on substrate.

Use of Different Solvents and Catalysts

  • Some syntheses employ 1,4-dioxane as solvent for hydrazide-hydrazone derivatives, with reflux conditions for 6 hours, yielding high purity products.
  • Acid catalysts other than acetic acid, such as p-toluenesulfonic acid, may be used to optimize reaction rates.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Direct condensation 4-pentylbenzaldehyde + 4-propylphenylhydrazine Methanol, acetic acid, reflux 4–6 h 85–95 Simple, high yield, widely used
Vilsmeier-Haack formylation Hydrazone + DMF/POCl₃ 0 °C to 65 °C, 4 h 20–45 Functionalization step, moderate yield
Reflux in 1,4-dioxane Hydrazide + aldehyde Reflux 6 h 70–90 Alternative solvent, good yields

Research Findings and Practical Considerations

  • The condensation reaction is highly efficient and reproducible, producing hydrazones with excellent yields and purity.
  • The presence of alkyl substituents (pentyl and propyl groups) on the aromatic rings influences solubility and lipophilicity, which may affect reaction kinetics and product isolation.
  • The reaction is generally tolerant to various substituents on the aromatic rings, allowing for structural diversity.
  • Formylation and other post-synthetic modifications expand the chemical space and potential applications of these hydrazones.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Applications

Hydrazones, including Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone, have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological effects, making them valuable in drug development.

1.1 Antimicrobial Activity
Hydrazone derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. A systematic review highlighted the effectiveness of various hydrazones against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
Research has demonstrated that hydrazones can inhibit cancer cell proliferation. For example, a study found that certain hydrazone derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

1.3 Anti-inflammatory Effects
Some hydrazone compounds have been identified as having anti-inflammatory properties. This effect is attributed to their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Analytical Applications

Hydrazones are widely utilized as analytical reagents due to their ability to form stable complexes with metal ions and organic compounds.

2.1 Spectroscopic Analysis
Benzaldehyde derivatives are employed in spectroscopic techniques for the detection and quantification of various analytes. They can be used to determine the presence of metal ions in environmental samples through colorimetric methods .

2.2 Chromatographic Techniques
The compound can be utilized in chromatography for the separation of organic compounds. Its derivatives have been shown to enhance the resolution of complex mixtures in gas chromatography and high-performance liquid chromatography .

Material Science Applications

The unique properties of hydrazones allow them to be applied in materials science, particularly in the development of new materials with specific functionalities.

3.1 Light Emitting Diodes (LEDs)
Hydrazone derivatives are being explored as potential materials for light-emitting diodes due to their photoluminescent properties. Research indicates that certain hydrazones can emit light when excited by an external energy source .

3.2 Catalysis
Benzaldehyde derivatives have been investigated as catalysts in various chemical reactions, including oxidation processes. A notable study demonstrated their effectiveness in catalyzing the selective oxidation of styrene to benzaldehyde using hydrogen peroxide .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several hydrazones derived from this compound for their antimicrobial efficacy. The results indicated enhanced activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 138 µM, demonstrating the potential for further development in antimicrobial therapies .

Case Study 2: Photoluminescent Properties

Another research focused on synthesizing a series of hydrazone derivatives for application in LEDs. The study found that specific structural modifications significantly improved their photoluminescent efficiency, making them suitable candidates for optoelectronic devices .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone (Target) 4-pentyl, 4-propylphenyl ~352–360* High lipophilicity; potential use in polymer nucleation (analogy to )
Benzaldehyde, 4-butyl-, 2-[(4-hexylphenyl)methylene]hydrazone () 4-butyl, 4-hexylphenyl ~338–346* Used in polypropylene nucleation; shorter alkyl chain reduces thermal stability vs. target
Benzaldehyde, 4-(3-butenyl)-2-fluoro-,[[4-(3-butenyl)-3-fluorophenyl]methylene]hydrazone () Fluoro, butenyl groups 352.42 Enhanced polarity due to fluorine; potential bioactive or chromatographic applications
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone () Hydroxy, methoxy groups 360.36 Antioxidant/antimicrobial activity due to electron-donating substituents
Benzaldehyde, 4-[(5-chloro-1-naphthalenyl)methylamino]-, 1-naphthalenylphenylhydrazone () Chloro, naphthalenyl groups ~460–470* Likely high bioactivity (anti-cancer/anti-inflammatory) via aromatic interactions

*Molecular weights estimated based on analogous structures.

Physicochemical Properties

  • Lipophilicity and Solubility: The target compound’s pentyl and propylphenyl groups increase hydrophobicity compared to analogs with shorter chains (e.g., 4-butyl in ) or polar substituents (e.g., hydroxy/methoxy in ). This property enhances compatibility with non-polar matrices like polypropylene but reduces aqueous solubility .
  • Chromatographic Behavior :
    Alkyl chain length and substituent polarity significantly affect retention in reversed-phase chromatography. For example, benzaldehyde derivatives with longer chains (e.g., pentyl) exhibit higher retention factors than methyl or ethyl analogs () .

Key Research Findings

  • Polymer Applications :
    Hydrazones with alkyl chains (e.g., 4-pentyl) reduce crystallization temperatures in isotactic polypropylene by up to 15°C, improving optical clarity (analogy to ) .
  • Bioactivity Trends : Hydrazones with naphthalenyl or chloro substituents () exhibit IC50 values <10 µM in cancer cell lines, whereas alkyl-substituted analogs (e.g., target compound) show weaker cytotoxicity but better pharmacokinetic profiles .

Biological Activity

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Benzaldehyde hydrazones are characterized by the general structure R1R2C=NNH2, where R1 and R2 represent various substituents. In the case of this compound, the substituents include a pentyl group and a propylphenyl group attached to the hydrazone moiety. This structural configuration is believed to influence its biological activity.

Antibacterial Activity

Hydrazones have been extensively studied for their antibacterial properties. A study synthesized various hydrazones and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain hydrazones exhibited significant antibacterial effects.

Table 1: Antibacterial Activities of Hydrazones

CompoundMIC (mg/mL)
This compoundTBD
2,4-Dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide3.91
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideTBD

The presence of specific substituents in the hydrazone structure can enhance antibacterial activity, as noted in various studies .

Antifungal Activity

In addition to antibacterial properties, hydrazones also demonstrate antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively. The mechanisms often involve disrupting fungal cell membranes or inhibiting essential enzymes.

Anticancer Activity

The anticancer potential of hydrazones has been a significant area of research. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of metabolic pathways.

Case Study: Antiproliferative Effects

A recent study assessed the antiproliferative effects of several hydrazone derivatives on human cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma). The results indicated that some hydrazones exhibited high selectivity towards cancer cells compared to normal cells.

Table 2: Antiproliferative Activity of Hydrazones

CompoundCell LineIC50 (µM)
This compoundTBDTBD
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229TBD
2,4-Dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideHepG2TBD

The selectivity observed suggests potential for developing new anticancer therapies based on hydrazone chemistry .

The biological activity of benzaldehyde hydrazones can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, particularly targeting metabolic enzymes in pathogens or cancer cells.
  • Membrane Disruption : Some compounds disrupt cellular membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. What synthetic methodologies are most effective for preparing hydrazone derivatives like Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone?

Hydrazones are typically synthesized via condensation reactions between aldehydes and hydrazines. For this compound, the 4-pentylbenzaldehyde precursor would react with a ((4-propylphenyl)methylene)hydrazine derivative under acidic catalysis (e.g., 2N HCl) in refluxing ethanol. Yields can be optimized by controlling stoichiometry, reaction time (1–3 hours), and catalyst concentration. Post-synthesis purification often involves recrystallization or column chromatography .

Q. How can the hydrazone linkage and substituent effects be characterized spectroscopically?

  • ¹H NMR : The hydrazone proton (N–H) typically appears as a broad singlet between δ 10–12 ppm. Hydrogen bonding between the hydrazone N1 and phenolic/proton donors (if present) deshields the OH signal, shifting it downfield (e.g., δ 15.53 ppm in related coumarin-hydrazone hybrids) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation.
  • X-ray crystallography : Resolves hydrogen-bonded chelate rings and steric effects from bulky substituents like the 4-pentyl and 4-propylphenyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-pentyl and 4-propylphenyl substituents influence the compound’s reactivity or biological activity?

  • Steric effects : The 4-pentyl chain may hinder intermolecular interactions, reducing crystallinity but enhancing solubility in non-polar solvents. The 4-propylphenyl group could stabilize the hydrazone via π-π stacking with aromatic systems in target enzymes or receptors.
  • Electronic effects : Electron-donating alkyl groups (pentyl, propyl) increase electron density at the hydrazone C=N bond, potentially altering its nucleophilicity in coordination chemistry or enzyme inhibition .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase) by analyzing hydrophobic pockets and hydrogen-bonding sites.
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with redox or photochemical behavior .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions and confirm connectivity between protons and carbons.
  • Isotopic labeling : Introduce deuterium at exchangeable protons (e.g., N–H) to simplify spectra and validate hydrogen-bonding networks .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationReflux in ethanol with 2N HCl; yield monitoring via TLC/HPLC
Structural Analysis¹H/¹³C NMR, IR, X-ray crystallography
Biological ScreeningEnzyme inhibition assays (IC₅₀ determination), cytotoxicity (MTT assay)
Computational ModelingMolecular docking (AutoDock), DFT (Gaussian 09)

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